tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate
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Overview
Description
tert-Butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a pentafluorobutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorinated amine. One common method involves the use of tert-butyl carbamate and 2-amino-3,3,4,4,4-pentafluorobutane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
tert-Butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive amino group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate involves its interaction with molecular targets through its reactive functional groups. The amino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The fluorinated chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog without the fluorinated chain.
N-Boc-ethanolamine: Contains a hydroxyl group instead of the fluorinated chain.
N-Boc-ethylenediamine: Contains an additional amino group.
Uniqueness
tert-Butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate is unique due to its combination of a tert-butyl carbamate group and a highly fluorinated chain. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F5N2O2/c1-7(2,3)18-6(17)16-4-5(15)8(10,11)9(12,13)14/h5H,4,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFINYASMKCHZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(C(F)(F)F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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